molecular formula C11H14O2 B15219733 3-Methyl-2-propoxybenzaldehyde

3-Methyl-2-propoxybenzaldehyde

Cat. No.: B15219733
M. Wt: 178.23 g/mol
InChI Key: ICDADRXJJQPDRO-UHFFFAOYSA-N
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Description

3-Methyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H14O2 It is a benzaldehyde derivative characterized by the presence of a methyl group at the third position and a propoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-propoxybenzaldehyde typically involves the alkylation of 3-methylbenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: 3-Methyl-2-propoxybenzoic acid.

    Reduction: 3-Methyl-2-propoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-propoxybenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the compound’s hydrophobic propoxy group may facilitate its interaction with lipid membranes, influencing cellular processes.

Comparison with Similar Compounds

  • 3-Methyl-2-methoxybenzaldehyde
  • 3-Methyl-2-ethoxybenzaldehyde
  • 3-Methyl-2-butoxybenzaldehyde

Comparison: 3-Methyl-2-propoxybenzaldehyde is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the propoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets differently than methoxy, ethoxy, or butoxy groups.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-methyl-2-propoxybenzaldehyde

InChI

InChI=1S/C11H14O2/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h4-6,8H,3,7H2,1-2H3

InChI Key

ICDADRXJJQPDRO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1C=O)C

Origin of Product

United States

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